Cas no 2918-77-6 (2-Propenamide,N-(4-chlorophenyl)-2-methyl-)
2-Propenamide,N-(4-chlorophenyl)-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Propenamide,N-(4-chlorophenyl)-2-methyl-
- N-(4-CHLOROPHENYL) METHACRYLAMIDE
- N-(4-chlorophenyl)-2-methylprop-2-enamide
- 4-chloromethacrylanilide
- methacrylic acid-(4-chloro-anilide)
- Methacrylsaeure-(4-chlor-anilid)
- N-(4-chlorophenyl)-2-methylacrylamide
- N-<4-Chlor-phenyl>-methacrylamid
- p-chloromethacrylanilide
- 2918-77-6
- 2-Propenamide, N-(4-chlorophenyl)-2-methyl-
- SCHEMBL8544515
- N-(p-chlorophenyl)-methacrylamide
- FT-0714234
- DTXSID60363082
- MFCD00080442
- AKOS006343941
- 10L-701
- 11-ALPHA-HYDROXY-4-PREGNENE-3,20-DIONE11-HEMISUCCINATE
- N-(4-CHLOROPHENYL)METHACRYLAMIDE
-
- Inchi: 1S/C10H10ClNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-6H,1H2,2H3,(H,12,13)
- InChI Key: GXRCTSFTSSWVCN-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(C(=C)C)=O
Computed Properties
- Exact Mass: 195.04500
- Monoisotopic Mass: 195.0450916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.10000
- LogP: 2.92760
2-Propenamide,N-(4-chlorophenyl)-2-methyl- Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26; S36/37/39
- Risk Phrases:R36/37/38
2-Propenamide,N-(4-chlorophenyl)-2-methyl- Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Propenamide,N-(4-chlorophenyl)-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A685541-1g |
N-(4-Chlorophenyl)methacrylamide |
2918-77-6 | 95+% | 1g |
$351.0 | 2024-04-20 |
2-Propenamide,N-(4-chlorophenyl)-2-methyl- Suppliers
2-Propenamide,N-(4-chlorophenyl)-2-methyl- Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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4. Diterpenoids
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-Propenamide,N-(4-chlorophenyl)-2-methyl-
Professional Introduction to 2-Propenamide, N-(4-chlorophenyl)-2-methyl- (CAS No. 2918-77-6)
2-Propenamide, N-(4-chlorophenyl)-2-methyl- (CAS No. 2918-77-6) is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique structural and functional properties. This compound, often referred to as 2-propenamide, N-(4-chlorophenyl)-2-methyl-, has garnered considerable attention due to its potential applications in various biochemical and medicinal contexts. The presence of a chlorophenyl group and a methyl-substituted amide moiety contributes to its distinctive chemical behavior, making it a subject of interest for researchers exploring novel synthetic pathways and therapeutic agents.
The molecular structure of 2-propenamide, N-(4-chlorophenyl)-2-methyl- (CAS No. 2918-77-6) consists of an amide functional group attached to an allylic system, with a methyl group at the second carbon position. This configuration imparts a high degree of reactivity, enabling diverse chemical transformations that are pivotal in the synthesis of more complex molecules. The chlorophenyl ring introduces electronic and steric effects that can modulate the compound's interactions with biological targets, making it a valuable scaffold for drug discovery efforts.
In recent years, the pharmaceutical industry has seen a surge in the development of small molecule inhibitors targeting various disease pathways. Among these, compounds with amide functionalities have been extensively studied due to their versatility and efficacy in modulating enzyme activity and receptor binding. The specific arrangement of atoms in 2-propenamide, N-(4-chlorophenyl)-2-methyl- (CAS No. 2918-77-6) allows for fine-tuning of its pharmacological properties, which is crucial for achieving high selectivity and low toxicity in therapeutic applications.
One of the most compelling aspects of this compound is its potential role in the development of novel agrochemicals. The structural features of 2-propenamide, N-(4-chlorophenyl)-2-methyl- (CAS No. 2918-77-6) make it an excellent candidate for designing herbicides and pesticides that exhibit enhanced efficacy while minimizing environmental impact. Current research is focused on leveraging its unique chemical properties to develop next-generation agrochemicals that are more sustainable and effective.
The synthesis of 2-propenamide, N-(4-chlorophenyl)-2-methyl- (CAS No. 2918-77-6) involves multi-step organic reactions that highlight the compound's synthetic utility. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These synthetic methodologies not only showcase the compound's versatility but also provide insights into potential industrial-scale production processes.
The biological activity of 2-propenamide, N-(4-chlorophenyl)-2-methyl- (CAS No. 2918-77-6) has been explored in several preclinical studies. Researchers have demonstrated its ability to interact with specific enzymes and receptors, suggesting potential therapeutic benefits in areas such as inflammation and neurodegeneration. The chlorophenyl moiety plays a critical role in modulating these interactions, thereby influencing the compound's overall pharmacological profile.
In conclusion, 2-propenamide, N-(4-chlorophenyl)-2-methyl- (CAS No. 2918-77-6) represents a fascinating compound with broad applications in pharmaceuticals and agrochemicals. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop innovative solutions for various challenges in medicine and agriculture. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, solidifying its importance in the chemical and pharmaceutical landscapes.
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